Ammonium carbamate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1111-78-0 |
|---|---|
Molecular Formula |
CH6N2O2 |
Molecular Weight |
78.071 g/mol |
IUPAC Name |
azane;carbamic acid |
InChI |
InChI=1S/CH3NO2.H3N/c2-1(3)4;/h2H2,(H,3,4);1H3 |
InChI Key |
BVCZEBOGSOYJJT-UHFFFAOYSA-N |
SMILES |
C(=O)(N)[O-].[NH4+] |
Canonical SMILES |
C(=O)(N)O.N |
boiling_point |
Sublimes 140° F (USCG, 1999) 140 °F= 60 °C= 333.2 deg K |
Color/Form |
COLORLESS, RHOMBIC CRYSTALS WHITE, CRYSTALLINE RHOMBIC POWDER |
melting_point |
60 °C SUBLIMES |
Other CAS No. |
1111-78-0 |
physical_description |
Ammonium carbamate appears as a white crystalline solid used as a fertilizer. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. |
Pictograms |
Corrosive; Irritant |
Related CAS |
463-77-4 (Parent) |
shelf_life |
GRADUALLY LOSES AMMONIA IN THE AIR CHANGING TO AMMONIUM CARBONATE |
solubility |
VERY SOL IN COLD WATER & AMMONIUM HYDROXIDE; SLIGHTLY SOL IN ALC; INSOL IN ACETONE. |
Synonyms |
ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |
vapor_pressure |
31 kilopascal (kPa) at 40 °C at which dissociation begins. |
Origin of Product |
United States |
Synthesis and Formation Mechanisms of Ammonium Carbamate
Direct Synthesis from Ammonia (B1221849) and Carbon Dioxide
2 NH₃ + CO₂ ⇌ [NH₄][H₂NCO₂]
This reaction is reversible and exothermic. The conditions under which it is performed significantly influence the reaction rate and equilibrium. wikipedia.orgchemicalbook.com
Gas-Phase Reaction Pathways
In the gas phase, ammonia and carbon dioxide react under specific conditions of temperature and pressure to form solid ammonium (B1175870) carbamate (B1207046). Industrially, this reaction is often the first step in the Bosch-Meiser urea (B33335) process. ce.econih.gov It is typically carried out at high temperatures, ranging from 175 to 225 °C, and high pressures, between 150 and 250 bar. wikipedia.orgchemicalbook.com
Mechanistic studies suggest that the gas-phase formation is not a simple elementary reaction but likely involves the initial adsorption of ammonia and carbon dioxide onto the surface of solid ammonium carbamate, followed by a surface-level reaction. ureaknowhow.com The intermediacy of carbamic acid (NH₂COOH) has also been proposed as part of the reaction sequence. ureaknowhow.comwikipedia.org In some industrial settings, such as in the synthesis gas stream of ammonia plants, the unintentional formation of solid this compound can occur where carbon dioxide meets ammonia-rich gas, leading to solid deposits that can foul equipment. ce.eco
Solid-State Reaction Kinetics at Low Temperatures
The reaction between solid ammonia and carbon dioxide can also occur at cryogenic temperatures, a process relevant to atmospheric and interstellar ice chemistry. researchgate.netrsc.org Detailed kinetic studies of this solid-state reaction in ice films have shown it to be a first-order reaction with respect to carbon dioxide. researchgate.netrsc.org In the temperature range of 70 K to 90 K, the reaction proceeds with a low activation energy. researchgate.netrsc.orgrsc.org
Research has identified that at these low temperatures, the reaction is purely thermal and leads to the formation of both this compound and carbamic acid. researchgate.net In 1:1 mixtures of NH₃ and CO₂, the two products can be formed in a roughly 1:1 ratio. researchgate.net However, in ammonia-rich ices, the primary product is this compound. researchgate.net Infrared spectroscopy studies have suggested the formation of an unstable precursor, potentially a hydrogen-bonded complex like (NH₃)₂CO₂, before the final proton transfer occurs to form the stable ionic this compound salt at temperatures around -80°C (193 K). researchgate.net
Table 1: Kinetic Parameters for Low-Temperature Solid-State Synthesis
| Parameter | Value | Temperature Range | Notes |
|---|---|---|---|
| Reaction Order (w.r.t. CO₂) | 1 | 70 K - 90 K | The reaction is first-order with respect to carbon dioxide. researchgate.netrsc.org |
| Activation Energy (Ea) | 5.1 ± 1.6 kJ/mol | 70 K - 90 K | Fitted to an Arrhenius law. researchgate.netrsc.org |
| Pre-exponential Factor (A) | 0.09 +1.1/-0.08 s⁻¹ | 70 K - 90 K | Fitted to an Arrhenius law. researchgate.netrsc.org |
Formation in Organic Solvents
A highly effective method for producing pure, solid this compound involves reacting gaseous ammonia and carbon dioxide in anhydrous organic solvents. researchgate.netrsc.org By bubbling the reactant gases through solvents such as ethanol, 1-propanol, or N,N-dimethylformamide (DMF) at ambient pressure and a temperature of 0°C, this compound precipitates out of the solution. wikipedia.orgchemicalbook.comsci-hub.se
This technique is advantageous because the absence of water prevents the formation of ammonium bicarbonate and carbonate, which are common impurities in aqueous synthesis routes. wikipedia.orgchemicalbook.com The solid product can be easily separated by filtration, and the unreacted ammonia dissolved in the solvent can be recycled. wikipedia.org Studies have shown that CO₂ capture efficiency can range from 78% to 99%, with the best results for pure carbamate formation achieved with an NH₃/CO₂ molar ratio of approximately 1.5. researchgate.net
Table 2: Solvents for this compound Precipitation
| Solvent | Typical Temperature | Pressure | Outcome |
|---|---|---|---|
| Anhydrous Ethanol | 0 °C | Ambient | Precipitation of pure, solid this compound. wikipedia.orgresearchgate.net |
| Anhydrous 1-Propanol | 0 °C | Ambient | Precipitation of pure, solid this compound. wikipedia.orgresearchgate.net |
| Anhydrous N,N-dimethylformamide (DMF) | 0 °C | Ambient | Precipitation of pure, solid this compound. wikipedia.orgresearchgate.net |
In-Situ Formation within Polymeric and Porous Materials
This compound can be formed in-situ within the structure of various functionalized materials, a process that is central to many carbon capture technologies. In these systems, amine groups are tethered to a solid support, such as a polymer or a porous framework, and react with CO₂ to form carbamates. researchgate.net
For instance, in amine-functionalized metal-organic frameworks (MOFs), CO₂ is captured via insertion into a metal-amine bond, forming this compound. The specific mechanism involves a reaction between two adjacent amine groups and a CO₂ molecule, following a 2:1 amine:CO₂ stoichiometry. The formation of these carbamate species has been confirmed through techniques like ¹⁷O solid-state NMR spectroscopy in both MOFs and amine-grafted silicas. Similarly, reacting CO₂ with polymers containing amine groups, such as hyperbranched polyethylene (B3416737) imine (PEI), can lead to the formation of organogels, where the cross-linking structures are composed of ammonium-carbamate ion pairs.
Alternative and Advanced Synthetic Methodologies
Beyond the direct reaction of ammonia and carbon dioxide in bulk phases, research has explored advanced methods for synthesizing this compound or utilizing its formation in novel processes.
Electrochemical Synthesis Pathways
The electrochemical synthesis of this compound is intrinsically linked to the electrochemical production of urea, where it is a key intermediate. nih.gov While direct electrosynthesis of the stable salt is not a common focus, the principles of its formation are central to C-N bond coupling reactions under electrochemical conditions. nih.gov
In these systems, various nitrogen sources (like nitrate (B79036) or ammonia) and CO₂ are co-reduced at an electrocatalyst's surface. oaepublish.com The formation of urea is believed to proceed through pathways involving carbamate-like intermediates. For example, in-situ spectroscopy has detected the presence of *CO₂NH₂ intermediates on catalyst surfaces during urea electrosynthesis, which are characteristic fragments of this compound. oaepublish.comutoronto.ca One proposed pathway involves the reaction of active oxygen species with amines to facilitate a nucleophilic attack on CO₂, forming a carbamate salt which is then converted to urea. nih.gov This highlights that while this compound may not be the final isolated product, its formation chemistry is a critical step in the electrochemical conversion of CO₂ and nitrogen sources into value-added chemicals like urea. nih.gov
Controlled Crystallization Techniques
The controlled crystallization of this compound is a critical step in both its direct synthesis and in managing industrial process streams, such as in urea production. The primary goal is to produce stable crystals of a desired size and purity or to prevent its unwanted precipitation, which can cause operational issues. google.comscribd.com
Crystallization is fundamentally governed by creating a supersaturated solution from which the solid can precipitate. Key parameters influencing this process include temperature, pressure, and the composition of the solution, particularly the water content and the molar ratio of ammonia to carbon dioxide (N/C ratio). google.comappspot.com
Methods for Controlled Crystallization:
Cooling Crystallization: A common method involves cooling a supersaturated aqueous solution of this compound to induce crystallization. google.com To avoid the formation of very fine crystals, the solution should be strongly ammoniacal (over 30% NH₃ by weight), and the crystallization temperature is typically maintained above 30°C. google.com The percentage of this compound recovered as crystals is a direct function of the final temperature of the solution. google.com
Pressure Influence: Crystallization can also be controlled by manipulating pressure. Maintaining an elevated pressure during the cooling of an this compound solution has been shown to increase the recovery percentage of the crystals. google.com
Fluidized Bed Crystallization: An alternative process involves reacting gaseous ammonia and carbon dioxide within a fluidized bed of existing this compound particles. The fluidizing gas, which can be either ammonia or carbon dioxide, helps to maintain the particles in suspension while the heat of reaction is removed to keep the temperature below 25°C. google.com This method allows for the direct formation of solid this compound under controlled conditions.
Composition Control: In industrial settings like urea plants, preventing uncontrolled crystallization is crucial. The water content in the carbamate recycle stream is a key control parameter; lower water content increases the crystallization temperature, raising the risk of solid formation and blockages. appspot.com Therefore, maintaining an optimal water content and N/C ratio is essential to keep the this compound in solution. scribd.comappspot.com The saturation temperature, at which crystals begin to form, can be determined by monitoring the solution's physical properties, such as its density. ureaknowhow.com
The table below summarizes the key parameters and their effects on the controlled crystallization of this compound.
| Parameter | Effect on Crystallization | Process Context |
| Temperature | Lowering the temperature of a saturated solution induces crystallization. google.com The rate of cooling affects crystal size. | Used in direct synthesis to recover solid product. google.com In recycle streams, temperature must be kept above the crystallization point. scribd.com |
| Pressure | Increasing pressure during cooling can enhance the yield of recovered crystals. google.com | Applied in specific crystallization processes to maximize recovery. google.com |
| Water Content | Decreasing water content in a solution raises its crystallization temperature, making precipitation more likely. appspot.com | A critical control parameter in urea plant recycle streams to prevent fouling and blockages. appspot.com |
| NH₃:CO₂ Ratio | The molar ratio of reactants affects the solution's composition and its saturation point. appspot.com | Monitored and controlled in industrial loops to maintain a stable liquid phase. appspot.com |
Formation as Intermediates in Industrial Chemical Processes
This compound is a key, albeit often transient, intermediate in two major industrial applications: the synthesis of urea and the capture of carbon dioxide from flue gases.
The production of urea, a globally significant nitrogen fertilizer, is the largest consumer of synthetically produced ammonia. The process fundamentally involves the reaction of ammonia and carbon dioxide at high pressure and temperature, proceeding through this compound as an essential intermediate. wikipedia.orgnzic.org.nz
The synthesis is universally recognized as a two-step process:
Formation of this compound: Gaseous or liquid ammonia is reacted with carbon dioxide under high pressure (150–250 bar) and temperature (175–225 °C) to form this compound. wikipedia.orgureaknowhow.com This reaction is fast and highly exothermic. ureaknowhow.commadar-ju.com
Reaction: 2NH₃ + CO₂ ⇌ [NH₄][H₂NCO₂]
Dehydration to Urea: The this compound formed in the first step undergoes an endothermic dehydration to produce urea and water. madar-ju.com This reaction is slower and does not go to completion, resulting in an equilibrium mixture of reactants, intermediate, and products. ureaknowhow.commadar-ju.com
Reaction: [NH₄][H₂NCO₂] ⇌ (NH₂)₂CO + H₂O
The table below outlines the conditions for the primary reactions in urea synthesis.
| Reaction Step | Reactants | Products | Conditions | Key Characteristics |
| 1. Carbamate Formation | Ammonia (NH₃), Carbon Dioxide (CO₂) | This compound ([NH₄][H₂NCO₂]) | High Pressure (150-250 bar), High Temperature (175-225 °C) wikipedia.org | Fast, Exothermic ureaknowhow.commadar-ju.com |
| 2. Urea Formation | This compound ([NH₄][H₂NCO₂]) | Urea ((NH₂)₂CO), Water (H₂O) | High Pressure, High Temperature | Slow, Endothermic, Reversible ureaknowhow.commadar-ju.com |
This compound is also formed as an intermediate in certain technologies designed to capture carbon dioxide, primarily from the flue gases of power plants and other industrial sources.
In traditional aqueous amine scrubbing, which is a mature technology for CO₂ capture, primary or secondary amines react with carbon dioxide. rsc.org The generally accepted mechanism involves the formation of a zwitterionic intermediate, which is then deprotonated by a second amine molecule to form an this compound salt. rsc.orgacs.org
General Reaction: CO₂ + 2 R₂NH ⇌ [R₂NH₂⁺][R₂NCO₂⁻]
These ammonium carbamates are typically stable within the absorber but can be reversed by heating in a separate vessel (the stripper), which releases the CO₂ in a concentrated stream and regenerates the amine for reuse. While effective, this process is energy-intensive, largely due to the heat required to break the carbamate bond. rsc.org
Reaction Kinetics and Mechanistic Investigations of Ammonium Carbamate
Dissociation and Recombination Kinetics
The most fundamental reaction of ammonium (B1175870) carbamate (B1207046) is its reversible dissociation into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). ureaknowhow.com This process is a heterogeneous equilibrium, where the solid salt coexists with its gaseous decomposition products. ureaknowhow.commathesongas.com
Reversible Dissociation into Ammonia and Carbon Dioxide
Ammonium carbamate is a white solid formed from the exothermic reaction of ammonia and carbon dioxide. wikipedia.orggoogle.com It is in a constant state of equilibrium with these gases through a reversible dissociation process, as shown in the following reaction:
NH₄⁺NH₂COO⁻(s) ⇌ 2NH₃(g) + CO₂(g) ureaknowhow.com
At standard temperature and pressure, solid this compound will slowly decompose into ammonia and carbon dioxide. wikipedia.org Conversely, mixing the two gases under appropriate conditions will lead to the formation of the solid carbamate. mathesongas.com This equilibrium is not limited to the solid-gas phase; in aqueous solutions, this compound exists in equilibrium with ammonia, carbon dioxide, and the corresponding bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) anions. wikipedia.org
Influence of Temperature on Dissociation Rates
The dissociation of this compound is a highly endothermic process, and its rate is strongly dependent on temperature. google.comureaknowhow.com As the temperature increases, the equilibrium shifts towards the formation of ammonia and carbon dioxide, leading to a significant rise in the total dissociation pressure. ureaknowhow.comureaknowhow.com For instance, the equilibrium dissociation pressure increases from 85 Torr at 298 K (25°C) to 1 atmosphere at 332 K (59°C). ureaknowhow.commathesongas.com
The relationship between temperature and dissociation pressure has been the subject of numerous studies. The heat of dissociation for this reaction is reported to be in the range of 37.6 to 38.0 kcal/mol (approximately 157 to 159 kJ/mol). acs.orgureaknowhow.comureaknowhow.com At significantly higher temperatures, typically above 400 K (~127°C), this compound can undergo a further, slower decomposition to form urea (B33335) and water. wikipedia.orgureaknowhow.com
| Temperature (°C) | Dissociation Pressure (atm) | Source |
|---|---|---|
| 25 | 0.112 | ureaknowhow.com |
| 30 | 0.158 | sci-hub.se |
| 40 | 0.329 | sci-hub.se |
| 50 | 0.645 | sci-hub.se |
| 59 | 1.000 | ureaknowhow.commathesongas.com |
Role of Carbamic Acid as a Transient Intermediate
The mechanism of this compound dissociation and formation is thought to involve carbamic acid (NH₂COOH) as a key transient intermediate. ureaknowhow.comacs.org Several mechanistic models propose that the reaction on the solid surface begins with the adsorption of ammonia and carbon dioxide. acs.orgacs.org These adsorbed molecules then react to form a surface-bound carbamic acid species, which is subsequently converted to this compound. ureaknowhow.comacs.org
Computational studies support the idea that gas-phase carbamic acid is a stable molecule. ureaknowhow.comacs.org However, its direct detection in the gas phase above solid this compound has proven elusive with techniques like Fourier transform infrared (FTIR) spectroscopy. ureaknowhow.comacs.org This has led to a widely suggested mechanism where the decomposition of solid this compound proceeds through the formation of surface-bound (not gaseous) carbamic acid, which then releases ammonia and carbon dioxide. ureaknowhow.com The presence of water appears to facilitate the formation of carbamic acid. researchgate.net Furthermore, theoretical investigations into the catalyzed synthesis of urea from this compound also point to carbamic acid as a probable intermediate that aids in the reaction pathway. researchgate.netnih.gov
Heterogeneous versus Gas-Phase Reaction Mechanisms
Three main mechanisms have been discussed in the literature to describe the dissociation kinetics. ureaknowhow.comacs.org
Mechanism 1: Assumes the formation of gas-phase carbamic acid as an intermediate. ureaknowhow.comacs.org
Mechanism 2: Also involves gas-phase carbamic acid but considers its ammonia-assisted decomposition. ureaknowhow.comacs.org
Mechanism 3: Proposes that the reaction steps occur entirely on the surface of the solid this compound. In this model, solid this compound decomposes into surface-bound carbamic acid, ammonia, and carbon dioxide. The gaseous products are then formed by desorption from the surface. ureaknowhow.comacs.org
Solvent Effects on Decomposition Kinetics
The presence of a solvent can significantly alter the decomposition kinetics of this compound. google.comacs.org The use of certain heat transfer solvents can lead to a dramatic increase in the decomposition rate when compared to the solid powder alone. google.com This enhancement is attributed to more efficient heat transfer and closer contact between the liquid solvent and the solid reactant, which reduces the interfacial heat transfer barrier. google.com
Solid-State Reaction Kinetics
The kinetics of the direct solid-state reaction between ammonia and carbon dioxide to form this compound have been investigated, particularly at the low temperatures relevant to atmospheric and interstellar chemistry. researchgate.netrsc.org In studies conducted on ice films between 70 K and 90 K, the reaction was found to follow first-order kinetics with respect to carbon dioxide. researchgate.netrsc.orgrsc.org
| Reaction | Temperature Range | Activation Energy (Ea) | Pre-exponential Factor (A) | Reaction Model/Order | Source |
|---|---|---|---|---|---|
| Formation (Solid-State NH₃ + CO₂) | 70 K - 90 K | 5.1 ± 1.6 kJ/mol | 0.09 s⁻¹ | First-order w.r.t. CO₂ | researchgate.netrsc.org |
| Thermal Decomposition (Solid) | Not Specified | 56.38 kJ/mol | 2.75 × 10⁶ s⁻¹ | f(α)=(1-α)⁰.⁷⁸¹¹ | ureaknowhow.com |
| Thermal Decomposition (in Ethylene (B1197577) Glycol) | Not Specified | Decreased vs. Solid | Decreased vs. Solid | Coupled with solvent evaporation | acs.org |
Determination of Activation Energies and Pre-exponential Factors
The kinetics of the solid-state reaction between ammonia and carbon dioxide to form this compound at low temperatures have been found to be first-order with respect to CO₂. researchgate.netnih.gov In the temperature range of 70 K to 90 K, the temperature-dependent rate constant fits the Arrhenius law. researchgate.netnih.gov
Experimental studies have determined the activation energy (Ea) for this reaction to be 5.1 ± 1.6 kJ·mol⁻¹. researchgate.netnih.gov The pre-exponential factor (A) has been measured as 0.09 (+1.1/-0.08) s⁻¹. researchgate.netnih.gov These values are crucial for modeling the rate of CO₂ and NH₃ removal from atmospheric and interstellar ices through their conversion to this compound. researchgate.netnih.gov
In a different context, the dissolution of this compound in ethylene glycol was found to decrease both the activation energy and the pre-exponential factor for its decomposition. acs.org This ultimately results in a slight decrease in the reaction rate. acs.org
| Reaction | Temperature Range (K) | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Source |
|---|---|---|---|---|
| Formation from NH₃ + CO₂ (solid-state) | 70 - 90 | 5.1 ± 1.6 | 0.09 (+1.1/-0.08) | researchgate.netnih.gov |
| Thermal Decomposition | Not specified | 56.38 | 2.75 × 10⁶ | ureaknowhow.com |
Role of Nucleation and Reaction Interface Control
In the context of CO₂ capture using ammonia solutions, the formation of solid products like this compound is a key step. The induction time for nucleation is dependent on the rate of CO₂ absorption, which dictates the concentration of bicarbonate in the solution. researchgate.netcranfield.ac.uk For nucleation to occur, sufficient supersaturation must be achieved to overcome the activation energy barrier. researchgate.net
The presence of carbamate ions, formed during CO₂ absorption in ammonia solutions, may also play a role in stabilizing certain crystalline forms of other products, such as vaterite, a polymorph of calcium carbonate. researchgate.net
Catalytic Reaction Kinetics
Catalyzed Conversion to Urea
This compound is a crucial intermediate in the industrial synthesis of urea. researchgate.net The dehydration of this compound to form urea is a key reaction step. researchgate.net While this conversion can occur thermally, catalysts can significantly improve the yield and reaction conditions.
Inexpensive copper(II) and zinc(II) catalysts have been shown to be effective for the conversion of pure this compound to urea, with yields up to 54% (on a carbamate basis) at temperatures between 393–413 K. psu.edursc.org The yield of urea is influenced by several factors, including the specific catalyst used, the reaction temperature, and the reaction time. rsc.org
One study demonstrated that the tetraammineaquacopper(II) sulfate (B86663) complex, [Cu(NH₃)₄(OH₂)]SO₄, catalyzed the formation of urea from this compound in an aqueous solution, achieving a yield of up to 18 ± 6% at 120 °C after 15 hours. researchgate.net In the absence of this catalyst, no significant urea formation was observed. researchgate.net Mechanistic studies using density functional theory suggest that the [Cu(NH₃)₄]²⁺ complex is likely the effective catalyst structure, and the reaction may proceed through a coordinated carbamate intermediate. researchgate.net
The organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been found to catalyze the conversion of this compound to urea, achieving a 35% yield at 100 °C. researchgate.net
| Catalyst | Temperature | Yield | Source |
|---|---|---|---|
| Cu(II) and Zn(II) salts | 393–413 K | Up to 54% | psu.edursc.org |
| [Cu(NH₃)₄(OH₂)]SO₄ | 120 °C | Up to 18 ± 6% | researchgate.net |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 100 °C | 35% | researchgate.net |
Hydrogenation to Formate (B1220265)
This compound can be hydrogenated to produce formate, a valuable chemical. This process is part of a broader strategy for CO₂ utilization, where CO₂ is captured and converted into useful products. researchgate.net
The hydrogenation of this compound in an ethanol-water solution at room temperature, using a carbon-supported palladium (Pd/C) nanocatalyst, has been shown to achieve a high formate yield of approximately 92%. researchgate.net The only product of this hydrogenation reaction is formate. rsc.org
The reaction kinetics are influenced by temperature. Increasing the reaction temperature to 80 °C can cause the formate yield to drop due to the exothermic nature of the hydrogenation reaction. researchgate.net Conversely, decreasing the temperature to 20 °C can also reduce the yield due to slower kinetics. researchgate.net
The solvent system also plays a critical role. The superior yield of formate from this compound in ethanol-water mixtures is attributed to the formation of ethyl carbonate ions. gdut.edu.cn These ions are believed to contribute to the high hydrogenation efficiency. researchgate.net
This heterogeneously catalyzed system for hydrogen storage and release, based on the ammonium bicarbonate/formate redox equilibrium, demonstrates fast reaction kinetics for both the hydrogenation of the carbonate/carbamate and the dehydrogenation of formate under mild conditions. nih.gov
Thermodynamic and Equilibrium Studies of Ammonium Carbamate Systems
Heterogeneous Equilibrium of Solid-Gas Dissociation
Solid ammonium (B1175870) carbamate (B1207046) exists in a heterogeneous equilibrium with its gaseous decomposition products, ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). mathesongas.com The reversible dissociation reaction is as follows:
NH₄CO₂NH₂(s) ⇌ 2NH₃(g) + CO₂(g) usna.edu
This equilibrium is characterized by its strong dependence on temperature. ureaknowhow.com
Dissociation Pressure Measurements and Correlations
The dissociation pressure of ammonium carbamate has been the subject of numerous studies over a range of temperatures. sci-hub.seureaknowhow.com At room temperature, the equilibrium partial pressures of ammonia and carbon dioxide are significant; for instance, at 298 K (25 °C), the total equilibrium dissociation pressure is 85 Torr. ureaknowhow.com This pressure increases substantially with temperature, reaching 1 atmosphere at 332 K (59 °C). mathesongas.comureaknowhow.com
Experimental measurements of dissociation pressure are typically conducted by monitoring the total pressure above a sample of solid this compound in a closed, evacuated system at various temperatures. ureaknowhow.comsci-hub.se Equilibrium is generally reached within approximately 30 minutes. sci-hub.se Several investigators have developed empirical equations to correlate the dissociation pressure (P) with temperature (T). For example, one such correlation is given by the equation: log₁₀ P = (- 2741.8/T) + 11.1449, where P is in atmospheres and T is in Kelvin. ureaknowhow.com
The equilibrium constant for the dissociation reaction, Kₚ, is defined in terms of the partial pressures of the gaseous products:
Kₚ = (PNH₃)² * PCO₂ ureaknowhow.com
Assuming the dissociation starts from pure solid this compound, the partial pressures are related to the total pressure (Ptotal) by PNH₃ = 2/3 Ptotal and PCO₂ = 1/3 Ptotal. This leads to the relationship:
Kₚ = 4/27 (Ptotal)³ ureaknowhow.comstackexchange.com
The addition of excess ammonia or carbon dioxide to the system will shift the equilibrium, affecting the dissociation of this compound. mathesongas.comureaknowhow.com Due to the stoichiometry of the reaction, adding excess ammonia is more effective at suppressing dissociation than adding a similar excess of carbon dioxide. ureaknowhow.com
Interactive Data Table: Dissociation Pressure of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | Dissociation Pressure (atm) |
| 25 | 298.15 | 0.112 |
| 30 | 303.15 | 0.165 |
| 40 | 313.15 | 0.363 |
| 50 | 323.15 | 0.738 |
| 60 | 333.15 | 1.39 |
Note: Data compiled from various literature sources. Actual values may vary slightly between studies.
Determination of Standard Thermodynamic Parameters (Gibbs Free Energy, Enthalpy, Entropy)
The standard thermodynamic parameters for the dissociation of this compound—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—can be determined from the temperature dependence of the equilibrium constant. sci-hub.seacs.org
The standard Gibbs free energy change for the reaction is related to the equilibrium constant by the equation:
ΔG° = -RT ln Kₚ sci-hub.se
where R is the ideal gas constant and T is the absolute temperature.
The standard enthalpy change (ΔH°) can be determined from the van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature. ureaknowhow.com A plot of ln Kₚ versus 1/T yields a straight line with a slope of -ΔH°/R. sci-hub.sedocsity.com Heats of dissociation calculated from dissociation pressure data have been reported to range from 35.5 to over 45.0 kcal/mole. ureaknowhow.com One study calculated the enthalpy of dissociation to be 37.4 kcal/mole (approximately 156.5 kJ/mol). sci-hub.se Another source reports an enthalpy of decomposition of 2010 kJ/kg (which corresponds to approximately 156.8 kJ/mol). researchgate.net
The standard entropy change (ΔS°) can then be calculated from the relationship:
ΔG° = ΔH° - TΔS° unizin.org
At 25 °C, a calculated value for ΔS° was 108.8 cal/mole·K (approximately 455.2 J/mol·K). sci-hub.se The positive value of ΔS° is expected, as the dissociation of one mole of solid results in the formation of three moles of gas, leading to an increase in disorder. usna.edu
Table: Standard Thermodynamic Parameters for the Dissociation of this compound at 298.15 K (25 °C)
| Thermodynamic Parameter | Value (Student Experiment) | Value (Janjic, 1966) | Value (Bennett et al., 1953) |
| ΔH° (kcal/mol) | 37.4 | 38.7 | 36.6 |
| ΔS° (cal/mol·K) | 108.8 | 113 | 106.5 |
| ΔG° (kcal/mol) | 4.943 | 5.100 | 4.840 |
Source: Adapted from Joncich, M. J., et al. (1967). The Thermodynamic Properties of this compound. sci-hub.se
Solution Equilibria
In the presence of a solvent, particularly water, the equilibrium of this compound becomes more complex, involving multiple ionic and molecular species.
Equilibrium with Ammonium Carbonate in Aqueous Solutions
In aqueous solutions at ordinary temperatures, this compound exists in equilibrium with ammonia, carbon dioxide, and consequently with ammonium carbonate ((NH₄)₂CO₃) and ammonium bicarbonate (NH₄HCO₃). wikipedia.orgscispace.com The formation of carbamate is the result of the reaction between ammonia and carbon dioxide. ureaknowhow.com This equilibrium is dynamic, and solutions of ammonium carbonate or bicarbonate will also contain carbamate anions (NH₂COO⁻). wikipedia.orgscispace.com
The equilibrium between carbamate and carbonate can be represented by the following reaction:
2NH₄⁺ + CO₃²⁻ ⇌ NH₂COO⁻ + NH₄OH + H₂O
Ternary System (Ammonia-Carbon Dioxide-Water) Equilibria
The NH₃-CO₂-H₂O system is of great industrial importance, particularly in the context of urea (B33335) synthesis and carbon capture processes. ureaknowhow.comphasediagram.dk The phase behavior of this ternary system is complex, involving vapor-liquid, solid-liquid, and chemical equilibria. acs.orgresearchgate.net
In this system, several chemical reactions occur simultaneously, including the dissociation of water, ammonia, and carbonic acid, and the formation of this compound. acs.org Depending on the temperature, pressure, and component concentrations, various solid phases can precipitate, such as ammonium bicarbonate, ammonium carbonate, and this compound. chalmers.se
Thermodynamic models, such as the electrolyte Non-Random Two-Liquid (NRTL) model and the UNIQUAC model, have been developed to predict the phase behavior and speciation in the NH₃-CO₂-H₂O system. phasediagram.dkacs.orgcapes.gov.br These models account for the various chemical equilibria and are validated against experimental data on vapor-liquid equilibrium, heat of solution, and speciation. acs.org Such models are essential for the simulation, design, and optimization of processes involving this ternary system. acs.org
Solvent Effects on Chemical Equilibrium
The choice of solvent can significantly influence the chemical equilibrium of this compound. acs.orgacs.org Studies have shown that in non-aqueous solvents, the equilibrium pressure of the this compound dissociation is affected by the solvent's ability to dissolve this compound and its decomposition products. acs.org
For solvents that can dissolve this compound, such as ethylene (B1197577) glycol (EG) and propylene (B89431) glycol (PG), the equilibrium pressure generally increases with both the concentration of this compound and the temperature. acs.orgacs.org For instance, in an ethylene glycol solution at 90 °C, the equilibrium pressure was observed to increase from 180.62 kPa to 836.29 kPa as the this compound concentration increased from 2.00% to 22.43%. acs.org This effect is attributed to the solvent's influence on both the enthalpy and entropy of the reaction. acs.orgacs.org
The nature of the solvent also plays a crucial role. Reactive solvents like monoethanolamine (MEA) exhibit different behavior. Due to the strong reaction between MEA and CO₂, the temperature-dependent trend of the equilibrium pressure in an AC-MEA solution differs from that in non-reactive solvents like EG and PG. acs.org Furthermore, the solubility of ammonia in the solvent is a key factor, as molecular ammonia is required for the nucleophilic attack in reactions such as urea synthesis from this compound. nih.gov Recent computational studies using machine learning have highlighted the substantial impact of the solvation environment on CO₂ chemisorption in liquid ammonia, noting that the solvent affects both the enthalpy and entropy of the reaction. rsc.org
High-Pressure and Temperature Equilibrium Phenomena
The behavior of this compound under conditions of high pressure and temperature is characterized by complex and competing equilibrium phenomena. These primarily include the solid-gas dissociation into ammonia and carbon dioxide, and the liquid-phase dehydration to form urea. The interplay between these reactions is highly dependent on the specific conditions of temperature, pressure, and the composition of the system.
Solid-Gas Dissociation Equilibrium at Elevated Temperatures
In a closed system, solid this compound exists in equilibrium with gaseous ammonia and carbon dioxide. wikipedia.orgchemicalbook.com The fundamental reaction is:
[NH₄]NH₂CO₂ ⇌ 2NH₃(g) + CO₂(g)
The position of this equilibrium is strongly dependent on temperature. As temperature increases, the equilibrium shifts to the right, favoring the formation of ammonia and carbon dioxide, leading to a significant increase in the total pressure within a closed container. wikipedia.orgchemicalbook.com This dissociation pressure has been measured by various researchers over a range of temperatures. For instance, at 60°C, the dissociation pressure is approximately 1 atmosphere, which rises to about 38 atmospheres at 130°C and 260 atmospheres at 197°C. ureaknowhow.com The relationship between dissociation pressure and temperature has been a subject of multiple studies, though some divergences in reported values exist, particularly at higher pressures. ureaknowhow.comureaknowhow.com
The heat of dissociation for this reaction has been calculated from dissociation pressure data and is approximately 37.6 kg-cal per mole. ureaknowhow.com The equilibrium constant (Kp) for this dissociation, assuming the gases behave ideally, can be expressed in terms of the partial pressures of ammonia (pNH₃) and carbon dioxide (pCO₂), and consequently by the total dissociation pressure (P). ureaknowhow.com
Kp = (pNH₃)² * pCO₂
If starting from pure solid this compound, the stoichiometric ratio of the products is 2:1, allowing the equilibrium constant to be related directly to the total pressure. ureaknowhow.com
Below is a table compiling data on the dissociation pressure of solid this compound at various temperatures as reported in scientific literature.
| Temperature (°C) | Dissociation Pressure (atm) | Source |
| 60 | ~1 | ureaknowhow.com |
| 130 | ~38 | ureaknowhow.com |
| 197 | ~260 | ureaknowhow.com |
Note: The values presented are approximate and compiled from historical data; variations exist across different studies. ureaknowhow.com
Equilibrium Conversion to Urea
At higher temperatures, typically above 130-140°C, and consequently high pressures, a second critical equilibrium is established: the dehydration of this compound to urea and water. wikipedia.orgchemicalbook.com This reaction was first observed by Bassarov in 1870 when heating this compound in sealed tubes. wikipedia.orgureaknowhow.com
[NH₄]NH₂CO₂ ⇌ (NH₂)₂CO(l) + H₂O(l)
Temperature : The rate of urea formation increases significantly above 160°C. ureaknowhow.com However, studies have shown that the equilibrium conversion of carbon dioxide to urea reaches a maximum at around 195°C and then decreases at higher temperatures. researchgate.net
Pressure : Elevated pressures are necessary to contain the volatile this compound at synthesis temperatures. ureaknowhow.com The reaction to form this compound is favored at higher pressures. taylorandfrancis.com
Reactant Ratio and Water Content : The presence of excess ammonia in the reactor increases the conversion of carbamate to urea. google.com Conversely, an excess of water in the system reduces the equilibrium yield of urea. ureaknowhow.comoup.com
Loading Density : In a closed system, the weight-to-volume ratio (loading density) significantly impacts the urea yield. Higher loading densities generally result in higher yields of urea. ureaknowhow.com
Research has quantified the conversion of this compound to urea under various conditions. The table below presents data on the percentage yield of urea from this compound at equilibrium over a range of temperatures, approached from both the this compound and urea-water sides of the reaction.
| Temperature (°C) | Urea Yield from this compound (%) | Urea Yield from Urea-Water (%) |
| 135 | 41.2 | 42.7 |
| 155 | 43.1 | 45.9 |
| 175 | 44.8 | 49.3 |
| 190 | - | 52.1 |
| 200 | 47.7 | - |
Source: Data adapted from studies conducted in sealed tubes at high weight-to-volume ratios. ureaknowhow.com
Phase Behavior and Polymorphism
This compound is known to exist in at least two polymorphic forms, α and β, both with orthorhombic crystal structures. researchgate.netiucr.org The α-polymorph is the thermodynamically stable phase at ambient pressure. researchgate.netiucr.org Computational studies, evaluating the enthalpy of the two phases as a function of pressure, predict a phase transition from the α- to the β-polymorph at approximately 0.4 GPa (around 4000 atmospheres). researchgate.netiucr.org Above this pressure, the β-polymorph becomes the more stable phase. researchgate.net These high-pressure structural transformations are a key aspect of the compound's behavior in extreme thermodynamic environments.
Structural Characterization and Polymorphism of Ammonium Carbamate
Crystalline Structures and Polymorphic Forms of Ammonium (B1175870) Carbamate (B1207046)
The solid-state structure of ammonium carbamate is characterized by the existence of polymorphism, where the compound can exist in more than one crystal structure. These different forms, while chemically identical, exhibit distinct physical properties.
Alpha (α) and Beta (β) Polymorph Characterization
This compound is known to exist in two primary polymorphic forms, designated as alpha (α) and beta (β). wikipedia.org Both polymorphs crystallize in the orthorhombic system but are distinguished by their space groups. wikipedia.orgiucr.org The α-polymorph adopts the space group Pbca, while the β-polymorph belongs to the space group Ibam. wikipedia.orgiucr.org
Computational and experimental studies have been conducted to determine the relative stability of these two forms. The α-polymorph is the thermodynamically stable phase at ambient pressure. nih.govresearchgate.net Theoretical calculations predict a pressure-induced phase transition from the α- to the β-polymorph at approximately 0.4 GPa. nih.govresearchgate.net Above this pressure, the β-polymorph becomes the more stable form. researchgate.net The α-form is also noted to be more volatile than the β-form. wikipedia.org
| Polymorph | Crystal System | Space Group | Relative Stability at Ambient Pressure |
|---|---|---|---|
| α-Ammonium Carbamate | Orthorhombic | Pbca | Stable |
| β-Ammonium Carbamate | Orthorhombic | Ibam | Metastable |
Crystal Structure Refinement via Neutron Powder Diffraction
To precisely determine the atomic arrangement within the crystal lattice, particularly the positions of hydrogen atoms, neutron powder diffraction has been employed. High-resolution neutron powder diffraction data have been used to refine the crystal structure of deuterated α-ammonium carbamate (ND₄·ND₂CO₂). nih.goviucr.org This technique is particularly advantageous for locating light atoms like hydrogen (or its isotope deuterium), which are difficult to pinpoint accurately with X-ray diffraction.
The refinement of the neutron powder diffraction data for α-ammonium carbamate provided detailed structural parameters. iucr.orgresearchgate.net At a temperature of 4.2 K, the refined unit cell parameters for the α-polymorph were determined to be:
a = 17.05189 (15) Å
b = 6.43531 (7) Å
c = 6.68093 (7) Å
Volume (V) = 733.126 (9) ų
These studies also revealed a high degree of anisotropy in the thermal expansion of the α-polymorph, with the b-axis being the most expandable. nih.goviucr.org
Analysis of Hydrogen Bonding Networks and Isosterism
The crystal structure of this compound is heavily influenced by an extensive network of hydrogen bonds. The oxygen atoms of the carbamate anion (NH₂COO⁻) act as hydrogen bond acceptors, forming strong interactions with the hydrogen atoms of the ammonium cation (NH₄⁺). wikipedia.orgosti.gov In the α-polymorph, the crystal structure consists of carbamate ions arranged parallel to the b-axis, interconnected by the ammonium cations. researchgate.netresearchgate.net These hydrogen bonds are crucial for the stability of the crystalline solid. osti.gov
The concept of isosterism, where functional groups are replaced by others with similar physical or chemical properties, is relevant to the carbamate group. The carbamate functional group can be considered a bioisostere of the amide bond, a fundamental linkage in peptides and proteins. nih.govsci-hub.se This substitution can lead to new molecules with potentially improved metabolic stability while retaining desired biological activity. nih.gov Other isosteres for carboxylic acids include functional groups like sulfonamides and tetrazoles, but the carbamate group offers its own unique electronic and steric properties. nih.govresearchgate.net
Influence of Carbonation on Molecular Conformation
Carbonation, the reaction of an amine with carbon dioxide (CO₂), is the fundamental process for forming this compound. wikipedia.org This reaction directly influences the molecular conformation of the resulting product. When amines, particularly diamines, are appended to structures like metal-organic frameworks (MOFs), their reaction with CO₂ leads to the formation of highly stabilized this compound chains. osti.govacs.orgberkeley.edu
This process can be observed in the "natural" aerial carbonation of certain amines. For example, the carbonation of d-prolinamide (B555526) results in the formation of a self-derivative salt, where the resulting carbamate's conformation is stabilized within the crystal lattice. nih.gov The conformation of the carbamate can be influenced by its environment; for instance, in some systems, carbamate N-H groups form hydrogen bonds with carboxylate oxygen atoms from a framework, providing additional stabilization. osti.gov The interplay of these forces dictates the final conformation and packing within the solid state.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are essential for identifying and characterizing this compound, especially for distinguishing it from related compounds and for analyzing its decomposition products.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vapor and Solid Phases
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for the analysis of this compound in both its solid and vapor states.
Solid Phase: In the solid phase, FT-IR spectroscopy can be used to identify this compound and differentiate it from potential impurities or related compounds, such as ammonium bicarbonate. google.comwipo.int Specific absorption bands in the infrared spectrum are unique to this compound. For example, a patent describes a method to quantify ammonium bicarbonate in a solid this compound sample by measuring the FT-IR spectrum and comparing the ratio of a band unique to this compound (e.g., around 3423-3500 cm⁻¹) to a band common to both compounds. google.com In situ FT-IR studies on amine-modified silica (B1680970) have shown that the reaction with CO₂ forms species like this compound ion pairs and carbamic acids, each with characteristic IR frequencies. nih.gov
Vapor Phase: The characterization of this compound in the vapor phase is complicated by its thermal instability. This compound readily decomposes into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂) upon heating. wikipedia.orgmathesongas.com Therefore, FT-IR analysis of the vapor phase primarily involves the detection and quantification of these two gaseous molecules. mathesongas.comunit.no To ensure an accurate measurement of the total CO₂ that was present as carbamate, analytical systems often employ a heated sampling manifold (e.g., at 110°C or 180°C) to force the complete decomposition of any solid this compound back into its gaseous constituents before they enter the FT-IR gas cell. mathesongas.comunit.no
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C, ¹⁷O, Solid-State NMR)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the local chemical environment in solid materials, including this compound. It is particularly useful for distinguishing between different CO₂ adsorption products in amine-based carbon capture systems, such as this compound, carbamic acid, and bicarbonate species. acs.orgresearchgate.net
¹³C NMR: Solid-state ¹³C NMR spectroscopy can identify the presence of the carbamate functional group. While DFT-calculated ¹³C isotropic chemical shifts show some overlap between this compound and carbamic acid species, making definitive distinction challenging based on this nucleus alone, it is still a valuable tool. researchgate.net In studies of CO₂ adsorption on amine-functionalized silica, ¹³C NMR spectra help identify the formation of carbamate and carbamic acid species. acs.org For example, in studies involving tetraethylenepentamine (B85490) (TEPA) grafted onto SBA-15 silica, ¹³C{¹⁴N} wide-line NMR spectra, using sequences like S-RESPDOR, have been used to identify secondary and tertiary carbamate-ammonium ion pairs formed upon CO₂ adsorption. acs.org
¹⁷O NMR: Recent research has highlighted ¹⁷O solid-state NMR as a particularly sensitive probe for distinguishing CO₂ capture chemistries. cam.ac.ukchemrxiv.org Computational and experimental studies have demonstrated that ¹⁷O NMR provides excellent differentiation between this compound and carbamic acid species, which is often difficult with other techniques. researchgate.netcam.ac.uk The fine sensitivity of ¹⁷O NMR to the local chemical and hydrogen-bonding environment allows for detailed structural elucidation. researchgate.netchemrxiv.org This technique has been successfully applied to CO₂-loaded, amine-functionalized metal-organic frameworks (MOFs), where it clearly identified the formation of this compound chains and even provided evidence for mixed carbamic acid-ammonium carbamate adsorption modes. cam.ac.ukchemrxiv.org
Solid-State NMR: Solid-state NMR, encompassing various nuclei like ¹H, ¹³C, and ¹⁷O, is crucial for exploring the molecular interactions and mechanisms in materials where this compound is formed. acs.orgresearchgate.net Techniques like ¹H-¹³C Heteronuclear Correlation (HETCOR) NMR can provide further insight into the connectivity and spatial proximity of different chemical groups. researchgate.net The use of these advanced NMR methods has been instrumental in refining the understanding of hydrogen bonding schemes in this compound chain structures found in carbon capture materials. researchgate.netchemrxiv.org
X-ray Diffraction (XRD) and Wide-Angle X-ray Diffraction (WAXD)
X-ray diffraction is the definitive method for determining the crystal structure of solid materials. Studies have confirmed the structure of solid this compound and revealed the existence of at least two polymorphs. wikipedia.orgiucr.org
Polymorphism: this compound exists in two known polymorphic forms, designated α-ammonium carbamate and β-ammonium carbamate. wikipedia.orgiucr.orgiucr.org
α-Ammonium Carbamate: This is the thermodynamically stable phase at ambient pressure. iucr.orgiucr.orgresearchgate.net Its crystal structure was refined using high-resolution neutron powder diffraction data. iucr.orgiucr.org The structure consists of carbamate ions linked by ammonium cations. researchgate.net
β-Ammonium Carbamate: This polymorph is considered a metastable phase at ambient pressure. researchgate.net It is predicted to become the more stable phase at pressures above approximately 0.4 GPa. iucr.orgiucr.orgresearchgate.net
Both polymorphs have an orthorhombic crystal system but differ in their space group symmetry. wikipedia.orgiucr.orgiucr.org The oxygen atoms of the carbamate anion form hydrogen bonds with the ammonium cation. wikipedia.org
| Property | α-Ammonium Carbamate | β-Ammonium Carbamate |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca (No. 61) wikipedia.orgiucr.org | Ibam (No. 72) wikipedia.orgiucr.org |
| Z (Formula units per unit cell) | 8 iucr.orgiucr.org | 8 iucr.org |
| Lattice Parameters (a, b, c) at 4.2 K | 17.05189 Å, 6.43531 Å, 6.68093 Å iucr.org | Not specified in results |
| Calculated Enthalpy Difference (α relative to β) | -0.399 kJ mol⁻¹ iucr.org | Not specified in results |
Wide-Angle X-ray Diffraction (WAXD): WAXD is used to study the structure of materials with partial or short-range crystalline order. In the context of this compound derivatives, such as octadecylammonium-octadecylcarbamate (OAOC) formed from the chemisorption of CO₂ by octadecylamine (B50001) (ODA), WAXD has been employed to study exfoliation phenomena. acs.orgnih.gov These studies show that the layered crystalline structures of such long-chain ammonium-carbamates can be exfoliated, resulting in a loss of order perpendicular to the structural bilayers while maintaining crystalline order within the bilayers. acs.orgnih.gov WAXD profiles of exfoliated OAOC and its parent amine have been successfully modeled, confirming the retention of in-plane crystalline order. acs.orgnih.govacs.org
Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are used to study the effect of temperature on the physical and chemical properties of a material. For this compound, they are primarily used to investigate its decomposition.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC can be used to distinguish it from related compounds like ammonium bicarbonate and ammonium carbonate. wku.edu In studies of related, substituted ammonium carbamates, DSC scans show distinct endothermic peaks corresponding to melting and subsequent decomposition (decarbonation). For instance, exfoliated octadecylammonium-octadecylcarbamate exhibits a well-defined melting peak at 95 °C, immediately followed by a decarbonation peak centered at approximately 102 °C. acs.orgnih.gov The thermogram for commercial "ammonium carbonate," which is often a mixture containing this compound, shows a broad endothermic peak corresponding to decomposition in the range of 100-165°C. researchgate.net
Computational and Theoretical Modeling of Ammonium Carbamate
Ab Initio and Density Functional Theory (DFT) Studies
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules and materials from first principles. These calculations have been extensively applied to ammonium (B1175870) carbamate (B1207046) to elucidate its fundamental characteristics.
Ammonium carbamate is known to exist in two polymorphic forms, α and β. mdpi.com DFT calculations have been crucial in understanding their structures and relative thermodynamic stability. nih.govnih.gov
Computational studies have shown that at ambient pressure, the α-polymorph is the thermodynamically stable phase. mdpi.comiucr.org The calculated enthalpy difference between the α and β polymorphs is small, with the α-form being more stable by approximately 0.399 to 399.33 J/mol. iucr.orgresearchgate.net Theoretical calculations predict that a phase transition from the α- to the β-polymorph could occur at a pressure of around 0.4 GPa. nih.goviucr.orgresearchgate.net Above this pressure, the β-polymorph becomes the more stable phase. researchgate.net
DFT simulations have also been used to determine the crystal structures of both polymorphs. The α-polymorph has the space group Pbca, while the β-polymorph has the space group Ibam. iucr.org The structure of the α-form consists of carbamate ions arranged parallel to the b-axis, connected by ammonium cations. researchgate.net The structure of both phases is characterized by moderately strong hydrogen bonds. nih.gov
| Polymorph | Space Group | Calculated Enthalpy Difference (kJ mol⁻¹) | Predicted Transition Pressure (GPa) | Reference |
|---|---|---|---|---|
| α-Ammonium Carbamate | Pbca | -0.399 (relative to β) | ~0.4 | mdpi.comnih.goviucr.orgresearchgate.netiucr.org |
| β-Ammonium Carbamate | Ibam | Reference |
Theoretical calculations have provided significant insights into the reaction mechanisms involving this compound, particularly the crucial role of carbamic acid (NH₂COOH) as an intermediate.
The formation of urea (B33335) from ammonia (B1221849) and carbon dioxide proceeds through this compound as an intermediate. nih.gov DFT and ab initio studies have investigated this process, showing that the first step is the reaction of ammonia and carbon dioxide to form carbamic acid. nih.gov This is followed by the formation of an this compound intermediate, which then dehydrates to urea in the rate-determining step. nih.gov
In the context of carbon capture, DFT calculations support a mechanism where amines react with CO₂ to first produce carbamic acid intermediates, which then react with another amine to form ammonium carbamates. rsc.org In some systems, such as amine-functionalized metal-organic frameworks (MOFs), DFT calculations have been used to predict and confirm the formation of this compound chains that interact with carbamic acid via hydrogen bonding. rsc.orgescholarship.org High-level ab initio calculations have also been employed to study the decomposition of this compound, suggesting a mechanism involving surface-bound carbamic acid. ureaknowhow.com Theoretical studies indicate that gas-phase carbamic acid is a very stable species. ureaknowhow.com
DFT calculations have been successfully used to predict the thermoelastic properties of this compound, such as thermal expansion and compressibility. These computational studies show good agreement with experimental data and reveal a high degree of anisotropy in both polymorphs. nih.govnih.goviucr.org
For the α-polymorph, the b-axis is the most expandable and the most compressible. iucr.orgucl.ac.uk This anisotropy is attributed to the specific arrangement of structural units and hydrogen bonds within the crystal. nih.gov A particularly interesting finding from DFT simulations is the prediction of negative linear compressibility (NLC) for α-ammonium carbamate along its a-axis at pressures above 5 GPa. nih.goviucr.org
By fitting equations of state to the pressure-volume data from DFT simulations, key thermoelastic parameters like the zero-pressure bulk modulus (K₀) and unit-cell volume (V₀) have been calculated.
| Polymorph | V₀ (ų) | K₀ (GPa) | Anisotropic Behavior Noted | Reference |
|---|---|---|---|---|
| α-Ammonium Carbamate | 744 (2) | 16.5 (4) | High anisotropy; NLC above 5 GPa along a-axis | nih.govnih.goviucr.orgdntb.gov.ua |
| β-Ammonium Carbamate | 713.6 (5) | 24.4 (4) | High anisotropy |
One study calculated the free energy of activation for the unimolecular decomposition of carbamic acid to be significantly higher than for a bimolecular pathway involving a second ammonia molecule. ureaknowhow.com The bimolecular process, which involves a double proton transfer, was found to have a free energy of activation of 18.9 kcal/mol. ureaknowhow.com In the context of urea synthesis, the formation of the this compound intermediate is an almost thermoneutral process, while its subsequent dehydration to urea is highly endothermic and represents the rate-determining step. nih.gov DFT calculations have also been used to investigate the free energy changes during the electrocatalytic synthesis of urea, identifying the potential-determining steps in the reaction pathway. oaepublish.comchemrxiv.org
DFT calculations are a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the identification of chemical species. This is particularly valuable for distinguishing between closely related species like this compound and carbamic acid. nih.gov
While ¹³C NMR chemical shifts are very similar for this compound and carbamic acid, making differentiation difficult, DFT calculations have shown that other NMR parameters can be more informative. nih.govresearchgate.net For instance, ¹⁷O NMR spectroscopy, supported by DFT calculations, has proven to be an excellent probe for differentiating between these species. nih.gov The combination of experimental solid-state NMR and DFT calculations has been used to confirm the formation of this compound chains in various materials. osti.gov DFT calculations of ¹H and ¹³C chemical shifts for proposed diastereomeric structures of ammonium carbamates in chiral frameworks showed distinct differences that matched experimental observations, confirming structural assignments. osti.gov
Numerical Modeling of Macroscopic Phenomena
Beyond the molecular scale, numerical modeling, particularly Computational Fluid Dynamics (CFD), is used to simulate macroscopic phenomena involving this compound in industrial processes. CFD models are employed to understand and optimize reactor performance by simulating fluid dynamics, heat transfer, and chemical reactions simultaneously. researchgate.netepa.gov
These models have been applied to urea production units, where this compound is a key intermediate. ijcce.ac.ir For example, CFD simulations have been used to modify and improve the efficiency of scrubbers in urea plants by optimizing the flow of carbamate. ijcce.ac.ir Another application is the modeling of this compound pyrolysis reactors, which are being developed for selective catalytic reduction (SCR) systems to reduce NOx emissions. researchgate.net In this context, CFD helps in understanding the heat transfer challenges associated with the decomposition of solid this compound into ammonia and carbon dioxide, a process essential for providing the ammonia reductant. researchgate.netkiche.or.kr
Sublimation Processes and Associated Heat and Mass Transfer
The decomposition of solid this compound into gaseous ammonia (NH₃) and carbon dioxide (CO₂) is a key characteristic that is extensively studied through numerical modeling. mdpi.comresearchgate.netdoaj.org Because this compound exists as a solid at room temperature and decomposes upon heating, adequate heat transfer is a critical factor in processes utilizing this compound. mdpi.comresearchgate.net
A common approach to modeling this sublimation involves dividing the system into three distinct calculation zones: a solid-phase zone (containing only solid this compound), a gas-phase zone, and a sublimation zone where the solid and gas phases coexist and the phase change occurs. mdpi.comresearchgate.net The model tracks the temperature in each zone, transforming the solid-phase zone to a sublimation zone when a critical temperature is reached. mdpi.com The simulation also accounts for physical changes, such as the collapse of the upper solid into voids created by sublimation below. mdpi.com
These numerical models can provide credible information on reactor conditions, including temperature changes over time, internal pressure, and the flow rate of the sublimated gases. mdpi.com However, accurately predicting the spatial temperature distribution remains a challenge, as it is closely linked to the precise internal shape of the solid this compound and its collapse during the sublimation process. mdpi.comresearchgate.net
Table 1: Kinetic Parameters for this compound Decomposition
| Parameter | Value | Source |
|---|---|---|
| Activation Energy (E) | 56.38 kJ·mol⁻¹ | ureaknowhow.com |
| Pre-exponential Factor (A) | 2.75 × 10⁶ s⁻¹ | ureaknowhow.com |
| Most Probable Reaction Model (f(α)) | (1-α)⁰.⁷⁸¹¹ | ureaknowhow.com |
Reactor Design and Optimization through Simulation
Simulation based on computational models is a cornerstone of designing and optimizing reactors that utilize this compound. The spatially uneven distribution of mass and temperature within a reactor can lead to a non-uniform sublimation rate, making optimal design essential for effective control. researchgate.net
Commercial CFD programs like ANSYS FLUENT are used to implement numerical models that calculate mass, momentum, and energy conservation equations, often using turbulence models like the standard k–ε model. researchgate.net These simulations help in understanding the complex heat and mass transfer phenomena inside a reactor, which is difficult to achieve through experimental methods alone. researchgate.net
In the context of urea production, where this compound is a critical intermediate, process simulators such as Aspen Plus are widely used. ijitee.orgureaknowhow.commagnusconferences.com These tools model the entire synthesis section of a urea plant, which includes the reactor where this compound is dehydrated to urea. ureaknowhow.comaiche.org The simulations rely on kinetic models for the formation of this compound, urea, and byproducts. ureaknowhow.com By simulating different reactor configurations (e.g., varying the number of trays), operating conditions (temperature, pressure), and feed ratios, engineers can optimize the process to increase carbon dioxide conversion and reduce energy consumption. ijitee.orgmagnusconferences.comsci-hub.se For example, simulations can show that beyond a certain point, increasing the reactor length may not affect the conversion to urea, indicating that the reaction is close to equilibrium. ijitee.org
Equilibrium and Thermodynamic Modeling of Complex Systems
The behavior of this compound is often part of a complex multi-component, multi-phase system, most notably the NH₃–CO₂–H₂O–Urea system involved in industrial urea synthesis. ijitee.orgureaknowhow.com Accurate thermodynamic models are essential for the simulation, design, and optimization of such processes. researchgate.netacs.org
The Electrolyte Non-Random Two-Liquid (NRTL) model is a sophisticated thermodynamic model used to describe these systems. researchgate.netacs.org It explicitly accounts for the solution chemistry, including the dissociation of water, ammonia, and carbon dioxide, the formation of this compound, and the precipitation of other species like ammonium bicarbonate. researchgate.netacs.org Similarly, the Soave-Redlich-Kwong Polar (SR-POLAR) model is applied for its accuracy in estimating phase and chemical equilibria at the high pressures and temperatures typical of urea synthesis. ijitee.orgmagnusconferences.com These models allow for the reliable calculation of thermochemical properties under various conditions. researchgate.net
At a more fundamental level, ab initio simulations based on density functional theory (DFT) provide deep insights into the properties of this compound itself. iucr.orgiucr.org These calculations can determine the bulk modulus, thermal expansivity, and relative thermodynamic stability of its different crystalline forms (polymorphs). iucr.orgiucr.org For example, DFT calculations have shown a high degree of anisotropy in the thermal expansion and compressibility of α-ammonium carbamate. iucr.orgiucr.org Theoretical studies also investigate reaction mechanisms at the molecular level, such as the catalytic conversion of this compound to urea, suggesting that intermediates like carbamic acid can be involved in facilitating the reaction. researchgate.netnih.gov
Table 2: Computationally Determined Properties of this compound Polymorphs at 0 K
| Polymorph | Property | Value | Source |
|---|---|---|---|
| α-Ammonium Carbamate | Volume (V₀) | 744 (2) ų | iucr.orgiucr.org |
| Bulk Modulus (K₀) | 16.5 (4) GPa | iucr.orgiucr.org | |
| β-Ammonium Carbamate | Volume (V₀) | 713.6 (5) ų | iucr.orgiucr.org |
| Bulk Modulus (K₀) | 24.4 (4) GPa | iucr.orgiucr.org |
Advanced Applications and Research Directions
Carbon Capture and Utilization Technologies
The ability of ammonium (B1175870) carbamate (B1207046) to form from and decompose back into ammonia (B1221849) and carbon dioxide makes it a pivotal compound in the development of technologies aimed at mitigating greenhouse gas emissions.
Advancements in Chilled Ammonia Process (CAP) for CO2 Absorption
The Chilled Ammonia Process (CAP) is a significant technology for capturing CO₂ from flue gas streams, such as those from power plants. In this process, an aqueous ammonia solution absorbs CO₂, leading to the formation of ammonium bicarbonate, which can precipitate as a solid. remineralize.orgnih.gov The formation and subsequent regeneration of the solution are central to the process.
Development of Solid Adsorbents and Amine-Functionalized Materials
Amine-functionalized solid adsorbents represent a promising alternative to traditional liquid amine scrubbing for CO₂ capture, mitigating issues like solvent volatility and degradation. core.ac.uknih.gov These materials consist of a porous support (like silica (B1680970), zeolites, or metal-organic frameworks) with amine groups attached to the surface. frontiersin.orgremineralize.org The primary mechanism for CO₂ capture in these materials under dry conditions is chemisorption, where two amine groups react with a CO₂ molecule to form an ammonium carbamate species within the solid's pores. core.ac.ukremineralize.orgmdpi.com
This approach leverages the high CO₂ selectivity of amines while providing improved thermal and chemical stability. frontiersin.org Researchers are actively developing novel amine-functionalized materials with high surface areas and optimized amine loading to maximize CO₂ adsorption capacity. nih.govnih.gov For instance, studies on N,N'-dimethylethylenediamine (mmen) grafted into metal-organic frameworks (M2(dobpdc)) have shown that CO₂ is captured via insertion into the metal-nitrogen bond, forming this compound with binding energies varying from 35.2 to 92.2 kJ/mol depending on the metal center. wikipedia.org
The table below summarizes the CO₂ adsorption capacities of some amine-functionalized materials where carbamate formation is the key mechanism.
| Material/Adsorbent | Adsorption Conditions | CO₂ Capture Capacity (mmol/g) |
| Amine-functionalized nanofibrillated cellulose (APDES-NFC) | 23 °C, 0.04 kPa CO₂ | 1.1 |
| Amine-functionalized nanofibrillated cellulose (APDES-NFC) | 23 °C, 104 kPa CO₂ | 2.3 |
| Dual-modified cellulose-based aerogels (AEAPMDS + SiO₂@PEI) | Not specified | 2.68 |
| SBA-15(p)-AP-70T (Silica with 70% TEPA) | 75 °C | 5.69 |
This table presents data compiled from research findings. mdpi.comnih.gov
Exploration of Novel CO2 Binding Modes Beyond Traditional Carbamates
While the formation of ammonium carbamates is an effective method for CO₂ capture, it has limitations, including high energy requirements for regeneration (typically >100 °C). frontiersin.org This has spurred research into new chemical pathways that could offer higher sorption capacities and lower regeneration energies. scispace.comrsc.org Scientists are exploring ionic liquids and metal-organic frameworks (MOFs) that facilitate CO₂ binding modes not typically seen in aqueous amine systems. frontiersin.orgscispace.com
These novel binding products include:
Carbamic acids: In some amine-functionalized MOFs, carbamic acid is the major chemisorption product rather than this compound. remineralize.org
Carbamate-carbamic acid adducts frontiersin.orgscispace.com
Metal bicarbonates frontiersin.orgscispace.com
Alkyl carbonates frontiersin.orgscispace.com
These alternative pathways can lead to lower CO₂ desorption temperatures and may overcome the thermodynamic trade-offs associated with traditional carbamate formation, potentially reducing the energy cost of carbon capture. frontiersin.org
Catalytic Conversion to Value-Added Chemicals (e.g., Formate)
A significant area of research is the utilization of captured CO₂ by converting this compound into valuable chemicals. This approach combines carbon capture with chemical production, creating a more economically viable and sustainable process. researchgate.net
One promising route is the hydrogenation of this compound to produce formate (B1220265). Researchers have achieved a high yield of formate (~92%) by hydrogenating this compound in an ethanol-water solution at room temperature using a carbon-supported palladium nano-catalyst. rsc.org Studies have shown that this compound yields formic acid at milder temperatures (120 °C) compared to other starting materials like sodium bicarbonate (250 °C). However, the yield is sensitive to temperature, as the formate ion can decompose at temperatures above 120 °C.
Another major application is the conversion of this compound to urea (B33335), a widely used fertilizer. This is achieved by the thermal dehydration of this compound. scispace.comresearchgate.net Research has demonstrated that heating solid mixtures of this compound and bicarbonate to 428 K (155 °C) for 60-90 minutes can produce urea with yields up to 53%. researchgate.net Catalysts, such as inexpensive copper(II) and zinc(II) compounds, can be used to improve the reaction yield under milder conditions (393–413 K).
The table below highlights key findings in the catalytic conversion of this compound.
| Product | Catalyst / Method | Reaction Conditions | Reported Yield |
| Formate | Palladium on activated carbon (Pd/C) | Room temperature, H₂ pressure, ethanol-water solution | ~92% |
| Formic Acid | Palladium on activated carbon (Pd/C) | 120 °C, hydrothermal media | ~40% (at 60% catalyst conc.) |
| Urea | Thermal Dehydration | 428 K (155 °C), 60-90 min | Up to 53% |
| Urea | Copper(II) and Zinc(II) catalysts | 393–413 K (120-140 °C) | Up to 54% |
Role in Carbon Dioxide Mineralization Processes
Carbon dioxide mineralization involves reacting CO₂ with minerals containing metal oxides to form stable carbonate minerals, effectively locking CO₂ away permanently. Recent research has explored the use of this compound chemistry in these processes. One novel approach uses ammonium-carbamate-rich organogels as a source of CO₂ for mineralization. These gels, prepared by reacting hyperbranched polyethylene (B3416737) imine with CO₂, can be introduced to aqueous solutions of calcium acetate to precipitate amorphous calcium carbonate. This method could be relevant for combined CO₂ capture and mineralization strategies.
While direct use of this compound is being explored, related ammonium compounds are central to integrated capture and mineralization systems. One such process uses recyclable ammonium salts where ammonia captures CO₂, which is then used in the form of ammonium bicarbonate to react with magnesium extracted from minerals like serpentine, resulting in the formation of stable magnesium carbonates. frontiersin.org This integrated approach avoids the energy-intensive step of desorbing and compressing pure CO₂. frontiersin.org
Thermal Energy Storage and Management Systems
The reversible, endothermic decomposition of solid this compound into gaseous ammonia and carbon dioxide is a highly attractive property for thermal energy storage and management. This reaction is particularly useful for managing high-flux heat loads in the temperature range of 20-100°C, where conventional methods are often lacking.
The decomposition of this compound has an enthalpy of decomposition of approximately 2000 kJ/kg, which is an order of magnitude higher than traditional phase change materials (PCMs) like paraffin waxes or ice slurries, which have energy densities of only a few hundred kJ/kg. This high energy density makes it ideal for applications where system weight and size are constrained.
Research has evaluated various methods to enhance the heat and mass transfer for thermal management using this compound, including:
Bare powder
Embedding in thermally conductive carbon or metal foams
Creating slurries in hydrocarbon-based fluids
Suspending it as a slurry in ethylene (B1197577) glycol or propylene (B89431) glycol, which has shown particular promise.
Small-scale system characterizations have demonstrated the capability of this compound slurries, achieving rapid decomposition and handling thermal powers of over 300 W at 60°C. This makes it a promising material for on-demand heat rejection, thermal energy storage, and cooling applications.
Utilization as Expendable High Energy Density Thermal Management Materials
This compound is being investigated as a high energy density thermal management material, particularly for applications where system weight and size are critical constraints. cedarville.edu Traditional phase change materials (PCMs) used for thermal management in the 20–100°C range, such as paraffin waxes, have relatively low specific energy densities, typically in the order of a few hundred kilojoules per kilogram. cedarville.eduaiaa.org In contrast, this compound undergoes an endothermic decomposition into ammonia and carbon dioxide within this temperature range, with a significantly higher enthalpy of decomposition of approximately 2000 to 2010 kJ/kg. cedarville.eduaiaa.orgresearchgate.net This property makes it a promising candidate for an expendable heat sink in demanding thermal management scenarios. researchgate.net
Researchers have explored various methods to effectively utilize this compound for the thermal management of low-grade, high-flux heat. cedarville.edu These methods include using it as a bare powder, or incorporating it into thermally conductive carbon or metal foams. cedarville.eduaiaa.org Another approach involves creating slurries with hydrocarbon-based liquids, or more promisingly, with ethylene glycol or propylene glycol. cedarville.eduaiaa.org A slurry of this compound in glycol has been identified as a particularly effective medium for enhancing both heat and mass transfer in thermal management systems. cedarville.eduaiaa.org Small-scale system characterizations have demonstrated that this compound is a viable material for managing low-grade heat, with the potential to achieve thermal powers exceeding 300 W at 60°C under pressures of around 200 torr. udayton.edu
| Material | Energy Density (kJ/kg) | Operating Temperature Range (°C) |
|---|---|---|
| This compound | ~2010 | 20–100 |
| Paraffin Waxes | ~200 | 5–95 |
| Ice Slurries | A few hundred | Around 0 |
Design and Analysis of Chemical Heat Pumps and Endothermic Heat Sinks
The endothermic decomposition of this compound is also being harnessed for the design of chemical heat pumps and endothermic heat sinks. aiaa.orgcnr.it These systems are particularly relevant for managing low-quality waste heat in applications such as modern high-performance aircraft, where there are significant thermal loads and limited options for heat rejection. researchgate.net A thermal management system architecture has been proposed that integrates a vapor compression heat pump, phase change thermal energy storage, and a heat exchanger-reactor (HEX reactor) to utilize the decomposition of this compound as an expendable heat sink. researchgate.net
In such a system, a slurry of this compound particles in propylene glycol is pumped through a heat exchanger. udayton.edu As the slurry absorbs heat, the this compound decomposes, isothermally absorbing energy from the glycol. researchgate.netudayton.edu The decomposition temperature is dependent on pressure, occurring at 60°C at 1 atmosphere and at lower temperatures under reduced pressure. researchgate.netresearchgate.net Experimental studies have shown that such a system can successfully manage both steady and pulsed thermal loads while maintaining coolant temperatures within a narrow range. researchgate.net The key factors influencing the heat absorption rate have been identified as the reaction pressure, reactant residence time in the heat exchanger, and the relative temperature of the reactants. udayton.edu
Integration into Nitrogen Oxide Reductant Supply Systems
This compound is being actively investigated as a substitute for urea in selective catalytic reduction (SCR) systems for the reduction of nitrogen oxides (NOx) in the exhaust streams of combustion engines. mdpi.com Urea-based SCR systems are effective at high temperatures but exhibit poor NOx conversion rates at temperatures below 200°C, which is a significant issue during cold starts. mdpi.comresearchgate.net
This compound offers a significant advantage in this regard as it decomposes into ammonia and carbon dioxide at much lower temperatures, around 60°C at atmospheric pressure. mdpi.com This allows for the generation of the necessary ammonia reductant at lower exhaust temperatures, enabling NOx reduction during cold-start phases. lboro.ac.uk Furthermore, the ammonia gas produced from this compound has better mixing characteristics with the exhaust gas compared to the decomposition products of a urea-water solution. mdpi.comresearchgate.net Another benefit is the higher storage density of ammonia in solid this compound compared to a standard urea-water solution. mdpi.com Research has demonstrated that an SCR system using this compound can achieve higher NOx conversion efficiency compared to a urea-based system, particularly during the cold phase of engine operation cycles. researchgate.net
Catalysis and Industrial Chemical Synthesis Innovation
Development of Catalytic Pathways for Enhanced Urea Production
This compound is a key intermediate in the industrial synthesis of urea from ammonia and carbon dioxide. nih.govwikipedia.org The dehydration of this compound to urea is a critical step in this process. nih.gov Research is focused on developing catalysts to enhance the efficiency of this conversion under milder conditions than the conventional high-pressure, high-temperature process. rsc.org
Several catalytic systems have been shown to be effective. For instance, the tetraammineaquacopper(II) sulfate (B86663) complex, [Cu(NH₃)₄(OH₂)]SO₄, has been demonstrated to catalyze the formation of urea from this compound in an aqueous solution. nih.gov In one study, a urea yield of up to 18 ± 6% was achieved at 120°C after 15 hours in a high-pressure reactor, whereas no significant urea formation was observed without the catalyst. nih.gov The proposed catalytic mechanism suggests that the [Cu(NH₃)₄]²⁺ complex is the likely active catalyst, with the coordinated carbamate being the starting point of the reaction. nih.gov Other research has shown that inexpensive copper(II) and zinc(II) catalysts can also produce urea with good yields (up to 54% on a carbamate basis) at temperatures between 120-140°C. rsc.org
Organic bases have also been explored as catalysts. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the conversion of this compound to urea, achieving a 35% yield at 100°C in a dimethyl sulfoxide (DMSO) solvent. nih.gov
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| [Cu(NH₃)₄(OH₂)]SO₄ | 120 | 15 | 18 ± 6 |
| Cu(II)/Zn(II) | 120–140 | 72 | Up to 54 |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | 100 | Not specified | 35 |
Investigation of Electrocatalytic Approaches for Urea Synthesis
The electrochemical synthesis of urea from nitrogen sources and carbon dioxide represents a potential pathway for more sustainable fertilizer production. cell.com In these processes, this compound is considered an intermediate. cell.com The research in this area is still in its early stages, with significant efforts focused on the development of novel catalysts and materials. cell.com A key challenge is the multi-step co-reduction of two substrates into a single product. cell.com The development of efficient and selective catalysts that can minimize the formation of by-products and operate under mild conditions is crucial for the advancement of this technology. cell.com One proposed mechanism involves the activation of various amines by active oxygen ions, which then facilitates a nucleophilic attack on carbamate salts to form urea derivatives. acs.org
Environmental and Atmospheric Chemistry Research
This compound plays a role in certain environmental and atmospheric processes. It can be formed from the reaction of ammonia and carbon dioxide in the atmosphere. wikipedia.org Due to its instability, it readily decomposes back into these constituent gases. publications.gc.cawikipedia.org
In industrial applications, this compound is used as a source of ammonia for the in-situ generation of chloramines, which are effective biocides against biofilms in pulp and paper industrial process waters and recirculating cooling water systems. publications.gc.ca
Additionally, this compound is approved by the Environmental Protection Agency as an inert ingredient in aluminum phosphide pesticide formulations. wikipedia.org In this application, it decomposes to release ammonia and carbon dioxide, which act to dilute the flammable phosphine (B1218219) gas produced from the pesticide's primary reaction. wikipedia.org
Role in Atmospheric and Interstellar Ice Chemistry
This compound plays a significant role in the chemistry of atmospheric and interstellar environments, particularly in the formation of more complex organic molecules within icy bodies. In interstellar ice analogs, which simulate the conditions of cold molecular clouds, this compound and carbamic acid can be formed from the reaction of two of the most abundant species in ice mantles: ammonia (NH₃) and carbon dioxide (CO₂) researchgate.netresearchgate.net.
The formation of these compounds can occur through two primary pathways: thermal reactions and energetic processing, such as UV irradiation researchgate.netresearchgate.net. Laboratory experiments have demonstrated that carbamic acid and this compound can be produced thermally in a 1:1 ratio at temperatures above 80 Kelvin researchgate.netresearchgate.net. In contrast, vacuum ultraviolet (VUV) irradiation of ammonia and carbon dioxide ice mixtures also yields these products, but in a different ratio of 28:1 researchgate.netresearchgate.net. This difference in product ratios suggests that the specific conditions of the interstellar environment can influence the chemical composition of the ice. More recent studies have identified the lower temperature limits for the thermal synthesis of carbamic acid and this compound in interstellar ice analogs to be approximately 62 K and 39 K, respectively nih.govmdpi.com.
The presence of this compound and carbamic acid in these icy environments is of particular interest to astrochemists because they are considered potential precursors to amino acids, the building blocks of proteins publications.gc.ca. Carbamic acid is the simplest molecule to contain both a carboxyl group (-COOH) and an amino group (-NH₂), a key feature of amino acids publications.gc.ca. These molecules can be seen as a reservoir for these functional groups, which, upon delivery to early Earth via comets or meteorites, could have contributed to the prebiotic inventory of organic molecules necessary for the origin of life publications.gc.ca. The stability of carbamic acid and its dimer in the gas phase further supports their potential for astronomical observation and their role in the formation of complex organic molecules in star-forming regions publications.gc.ca.
Table 1: Formation of this compound and Carbamic Acid in Interstellar Ice Analogs
| Formation Pathway | Reactants | Products | Product Ratio (Carbamate:Carbamic Acid) | Temperature |
|---|---|---|---|---|
| Thermal Reaction | NH₃ + CO₂ | This compound + Carbamic Acid | 1:1 | > 80 K |
| UV Irradiation | NH₃ + CO₂ | This compound + Carbamic Acid | 1:28 | Low Temperature |
| Thermal Synthesis (Lower Limit) | NH₃ + CO₂ | This compound | ~39 K | Low Temperature |
| Thermal Synthesis (Lower Limit) | NH₃ + CO₂ | Carbamic Acid | ~62 K | Low Temperature |
Studies on Environmental Fate and Degradation Mechanisms in Aquatic and Terrestrial Systems
The environmental fate of this compound is largely dictated by its inherent instability and rapid decomposition. In the presence of moisture, this compound readily degrades into ammonia and carbon dioxide epa.gov. This rapid degradation is a key factor in assessing its environmental impact.
When used as an inert ingredient in certain pesticide formulations, such as those containing aluminum phosphide, this compound is not expected to pose a significant risk to groundwater or surface water resources epa.gov. Its function in these products is to release ammonia and carbon dioxide to suppress the flammability of phosphine gas, and it decomposes quickly, preventing significant environmental accumulation or runoff epa.gov. The use of such pesticide products is also typically restricted to sealed containers and structures, further limiting the potential for environmental release epa.gov.
In a broader context, carbamate compounds, a class to which this compound belongs, are subject to various degradation processes in the environment. These processes include abiotic hydrolysis and microbial degradation wikipedia.org. The persistence of carbamate pesticides in soil and water can be influenced by factors such as leaching, adsorption to soil particles, and volatilization rsc.org. Microbial degradation is a significant pathway for the breakdown of many carbamate-based pesticides, with various bacteria and fungi capable of utilizing them as a source of carbon and nitrogen acs.org.
Research on Minimizing Environmental Impact in Sustainable Agricultural Applications
One area of research focuses on the catalytic conversion of this compound to urea under milder conditions. For instance, a tetraammineaquacopper(II) sulfate complex has been shown to catalyze the formation of urea from this compound in an aqueous solution at lower temperatures than the conventional process researchgate.netmdpi.com. Such catalytic approaches could lead to more sustainable urea production with lower energy consumption and reduced carbon emissions nih.gov.
Another aspect of minimizing environmental impact relates to this compound's use as an inert ingredient in some pesticide formulations. Here, it serves to reduce the fire hazard of phosphine, a fumigant used to protect stored agricultural commodities epa.govgoogle.com. This application of this compound contributes to the safer handling and use of these pesticides, which is an important component of sustainable agricultural practices.
Furthermore, historical research has explored methods to stabilize this compound for potential direct use as a fertilizer. A patented process describes the compaction and pelletizing of this compound, followed by coating with a medium viscosity oil to reduce decomposition and ammonia loss interesjournals.org. While not widely adopted, this concept aligns with the broader goal of developing controlled-release fertilizers that improve nutrient use efficiency and minimize environmental losses researchgate.netrsc.org. The development of such stabilized nitrogen sources is a cornerstone of sustainable agriculture, aiming to synchronize nutrient availability with crop demand and reduce issues like nitrate (B79036) leaching and greenhouse gas emissions researchgate.netrsc.org.
Materials Science and Engineering Applications
Formation of Organogels for Amorphous Calcium Carbonate Synthesis
This compound chemistry is being explored in materials science for the synthesis of amorphous calcium carbonate (ACC), a metastable polymorph of calcium carbonate with applications in various fields. One innovative approach involves the use of ammonium-carbamate-rich organogels google.com.
In this method, chemically crosslinked organogels are prepared by reacting a hyperbranched polyethylene imine (PEI) with carbon dioxide in a solvent like dimethyl sulfoxide (DMSO) google.com. The crosslinks within this gel structure are composed of ammonium-carbamate ion pairs, which are formed through the reaction between the amine groups of the PEI and CO₂.
These carbamate-rich organogels then serve as a template or precursor for the precipitation of amorphous calcium carbonate. When the organogel is introduced to an aqueous solution of a calcium salt, such as calcium acetate, ACC precipitates. Spectroscopic and diffraction studies have shown that the ACC formed through this method can remain in its amorphous state for extended periods, for example, up to 20 hours, without crystallizing google.com. This stabilization of the amorphous phase is a significant advantage for applications where the unique properties of ACC are desired.
Enantioselective Recognition in Chiral Metal-Organic Frameworks
This compound formation is a key element in the developing field of enantioselective recognition using chiral metal-organic frameworks (MOFs). Chiral MOFs are porous materials with structures that are non-superimposable on their mirror images, making them suitable for distinguishing between chiral molecules epa.govfertilizer.orgresearchgate.net.
Research has demonstrated that certain MOFs, such as Mg₂(dobpdc), can be functionalized by appending a chiral diamine, like trans-1,2-diaminocyclohexane (dach), to the metal sites epa.govfertilizer.orgresearchgate.net. When exposed to carbon dioxide, these modified MOFs cooperatively adsorb the CO₂ to form this compound chains within the chiral pores of the framework epa.govfertilizer.orgresearchgate.net.
The thermodynamics of this CO₂ capture are highly dependent on the stereochemistry of the diamine and the resulting this compound chains fertilizer.org. The interactions between the this compound chains and the chiral walls of the MOF pores lead to enantioselective recognition. This means that the MOF can differentiate between the different enantiomers of the chiral diamine through the stability of the diastereomeric this compound phases formed fertilizer.org. This principle can be harnessed for applications in chiral separations and sensing.
Table 2: Enantioselective Recognition of Ammonium Carbamates in a Chiral MOF
| MOF System | Chiral Component | Reaction with CO₂ | Recognition Mechanism |
|---|---|---|---|
| Mg₂(dobpdc) | trans-1,2-diaminocyclohexane (dach) | Forms this compound chains | Enantioselective interactions within chiral pores |
Electrochemical Surface Modification of Carbon Electrodes
This compound is also utilized in the electrochemical modification of carbon electrode surfaces to tailor their properties for specific applications. The electrochemical oxidation of this compound has been investigated as a method to introduce amino groups onto the surface of materials like glassy carbon electrodes.
This surface modification can alter the electrode's reactivity and its interaction with other molecules. For example, it has been explored for its potential to facilitate the reaction of catechol at the electrode surface. X-ray photoelectron spectroscopy (XPS) analysis has been used to study the nature of the nitrogen species on the carbon surface after electrolysis in an this compound solution. While the initial goal was to create surface amino groups, some studies suggest that the incorporated nitrogen may also exist as adsorbed ammonium ions or in the form of amides.
Further research into the direct electrochemical reduction of this compound on various transition metal surfaces is also being conducted to understand the activity and stability of catalysts for the conversion of CO₂ captured in ammonia solutions. These fundamental studies are crucial for developing efficient electrochemical processes for CO₂ utilization.
Future Research Trajectories
Development of Next-Generation Carbon Capture Chemistries
While the reaction of ammonia (B1221849) and carbon dioxide to form ammonium (B1175870) carbamate (B1207046) is a well-established process, particularly as an intermediate in urea (B33335) production, research is ongoing to develop new and more efficient carbon capture technologies that move beyond traditional ammonium carbamate formation. rsc.orgresearchgate.netrsc.org The goal is to create capture products with advantages like higher sorption capacities and lower energy requirements for regeneration. rsc.orgresearchgate.netrsc.org
Current research focuses on several promising areas:
Ionic Liquids (ILs) and Metal-Organic Frameworks (MOFs): These materials are being investigated for their ability to facilitate new CO2 binding modes. researchgate.netrsc.org Unlike aqueous amines that primarily form ammonium carbamates, ILs and MOFs can lead to the formation of carbamic acids, carbamate-carbamic acid adducts, metal bicarbonates, and alkyl carbonates. rsc.orgresearchgate.netrsc.org These alternative pathways could offer improved sorption capacities and lower regeneration energy penalties. rsc.orgresearchgate.netrsc.org
Amine-Functionalized Sorbents: Research continues on amine-functionalized materials, including porous silicas and ionic liquids, which also primarily form ammonium carbamates under dry conditions. rsc.orgresearchgate.net The focus here is on optimizing the material structure to enhance CO2 uptake and reduce the temperature required for desorption. rsc.org For instance, certain materials have shown the ability to regenerate at temperatures below 100°C, which could be achieved using low-grade steam. rsc.org
Coordination-Regulated Ionic Liquids: A newer approach involves using metal-ion coordination to regulate the properties of ionic liquids for carbon capture. osti.gov This method aims to improve thermal stability and fine-tune the reaction energy, potentially leading to significant reductions in energy consumption for CO2 capture and regeneration without sacrificing uptake capacity. osti.gov
These next-generation chemistries aim to overcome the limitations of traditional aqueous amine scrubbers, which, despite their effectiveness in forming ammonium carbamates, suffer from several drawbacks. rsc.orgrsc.org
Integration of Advanced Characterization Methodologies for In-Situ Studies
To fully understand and optimize both existing and next-generation carbon capture processes involving this compound, advanced in-situ characterization techniques are crucial. These methods allow researchers to observe the chemical and physical transformations as they happen, providing valuable insights into reaction mechanisms and material behavior under realistic operating conditions.
Key advanced characterization methodologies include:
In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy and solid-state nuclear magnetic resonance (SSNMR) are vital for identifying the products of CO2 sorption. rsc.orgresearchgate.net In-situ FTIR has been used to study the formation of this compound from ammonia and CO2 in the solid state at low temperatures and to investigate the reaction mechanisms of amines with CO2 in aqueous solutions. researchgate.net SSNMR, particularly 17O NMR, is emerging as a powerful tool to differentiate between this compound and carbamic acid species in amine-functionalized metal-organic frameworks. researchgate.net
In-situ X-ray Diffraction: This technique provides real-time structural information, allowing researchers to study the crystalline phases of materials during CO2 capture and release. rsc.org It is particularly useful for understanding the structural changes in materials like MOFs as they interact with CO2. rsc.org
In-situ Transmission Electron Microscopy (TEM): Advanced TEM techniques, including environmental TEM (ETEM), enable the direct observation of catalyst surfaces and reaction intermediates at the nanoscale during catalytic processes. jos.ac.cn This can provide unprecedented insights into the dynamic behavior of materials involved in this compound formation and decomposition. jos.ac.cn
Gas Chromatography (GC): In-situ GC methods are being developed for the real-time quantification of ammonia at very low concentrations, which is essential for monitoring and controlling ammonia slip in capture processes. acs.org
The integration of these techniques is moving towards studying dynamic conditions that mimic industrial applications, including the presence of mixed gases rather than pure CO2. rsc.org This will provide a more comprehensive understanding of the entire sorption process, from initial binding to final release. rsc.org
Application of Machine Learning in Material Design and Reaction Pathway Prediction
Machine learning (ML) is increasingly being applied to accelerate the discovery and design of new materials for carbon capture, including those related to this compound chemistry. By analyzing large datasets of material properties and performance, ML models can identify promising candidates and predict their behavior, significantly reducing the time and cost of experimental research.
Applications of machine learning in this field include:
Screening and Design of Sorbents: ML algorithms, such as neural networks (NN), random forests (RF), decision trees (DT), and support vector machines (SVM), are used to screen vast libraries of materials like metal-organic frameworks (MOFs) for their CO2 capture performance. frontiersin.org These models can consider various physical and chemical features to predict CO2 separation performance, even in the presence of impurities like water vapor. frontiersin.org
Prediction of Reaction Products: ML models, such as the k-nearest-neighbor (KNN) classification model, can be combined with experimental techniques like 2D chemical shift anisotropy (CSA) measurements to accurately identify chemisorbed products. researchgate.netacs.org This is particularly useful for distinguishing between different species like this compound, carbamic acid, and urea in complex mixtures. researchgate.netacs.org
Guiding the Search for New Chemistries: ML can be used to guide the search for novel chemisorbent materials and reaction mechanisms that go beyond traditional this compound formation. cam.ac.uk By identifying patterns and relationships in existing data, ML can suggest new avenues for research and development. cam.ac.uk
The development of comprehensive and consistent databases is a key challenge that needs to be addressed to further enhance the power of ML in this field. frontiersin.org
Exploration of High-Pressure and Extreme Environment Behavior
Understanding the behavior of this compound under high-pressure and extreme environmental conditions is critical for its applications in industrial processes like urea synthesis and for its potential role in planetary science.
Key research areas include:
High-Pressure Studies: The synthesis of urea from ammonia and carbon dioxide occurs at high pressures (around 140 bar) and temperatures (around 183°C), with this compound as a key intermediate. heat-exchanger-world.com Research in this area focuses on the corrosive nature of this compound under these conditions and the development of resistant materials, such as specialized stainless steels. heat-exchanger-world.comstamicarbon.com Computational studies using density functional theory (DFT) are also employed to investigate the structural and elastic properties of this compound at high pressures. iucr.org These studies have revealed interesting phenomena, such as negative linear compressibility in the α-polymorph of this compound above 5 GPa. iucr.orgresearchgate.net
Phase Transitions: this compound exists in two known polymorphs, α and β. iucr.org The α-polymorph is stable at ambient pressure, but a transition to the β-polymorph is predicted to occur at around 0.4 GPa. iucr.orgresearchgate.net Understanding the conditions of this phase transition is important for modeling its behavior in various environments. researchgate.net
Planetary Ices: this compound is considered a component of "ices" on planetary bodies in our solar system. iucr.org Research in this context aims to characterize its physical and chemical properties under the extreme conditions found on these bodies to develop accurate models of their interiors and evolution. iucr.org
These studies often combine experimental techniques like neutron powder diffraction with computational simulations to gain a comprehensive understanding of this compound's behavior across a wide range of pressures and temperatures. iucr.org
Comprehensive Multi-Scale Modeling and Simulation Approaches
To bridge the gap between molecular-level understanding and industrial-scale process design, comprehensive multi-scale modeling and simulation approaches are being developed. These models integrate information across different length and time scales, from the quantum mechanics of chemical reactions to the fluid dynamics of industrial reactors.
Key aspects of multi-scale modeling for this compound systems include:
Thermodynamic and Kinetic Modeling: Rigorous thermodynamic models are essential for accurately simulating the phase and chemical equilibria in the ammonia-CO2-water-urea system. aiche.orgijitee.orgacs.org These models account for the formation of this compound and its subsequent dehydration to urea. aiche.orgsci-hub.se Kinetic models are also crucial for predicting reaction rates and understanding the dynamics of the process. ureaknowhow.comureaknowhow.comacs.org
Reactor Modeling: Detailed reactor models are developed to simulate the performance of industrial urea synthesis reactors. aiche.orgsci-hub.se These models incorporate reaction kinetics, fluid dynamics, and heat and mass transfer to predict reactor performance and optimize operating conditions. aiche.orglongdom.org
Process Simulation: Process simulation software like Aspen Plus® is used to model and simulate the entire urea synthesis process, including the formation and decomposition of this compound. ureaknowhow.com These simulations are validated using industrial plant data and are used to analyze process parameters and identify opportunities for optimization. ureaknowhow.com
Integration of Different Scales: Advanced simulation initiatives aim to link models at different scales, from basic data submodels (thermodynamics and kinetics) to high-resolution computational fluid dynamics (CFD) models of specific equipment. researchgate.net This allows for a more holistic understanding of the process and helps to reduce the risks associated with scaling up new technologies. researchgate.netmdpi.com
These multi-scale modeling efforts are critical for the design, optimization, and control of industrial processes involving this compound, leading to improved efficiency and reduced environmental impact. aiche.orgmdpi.com
Optimization of Sustainable Production and Utilization Cycles
The production and utilization of this compound are integral parts of several industrial processes, most notably the synthesis of urea. Optimizing these cycles for sustainability is a key area of future research, driven by the need to reduce energy consumption and environmental impact.
Key areas of focus for optimization include:
Energy-Efficient Urea Production: The synthesis of urea from ammonia and carbon dioxide via this compound is an energy-intensive process. ureaknowhow.com Research is focused on developing more energy-efficient technologies, such as advanced process designs that improve heat integration and reduce steam consumption. ureaknowhow.com The TEC ACES21® process, for example, is noted for its energy efficiency and simpler design. ureaknowhow.com
Sustainable Ammonia Production: The production of ammonia, a key feedstock for this compound and urea, is a major contributor to global greenhouse gas emissions. usda.govresearchgate.net A significant research effort is underway to develop "green" ammonia production methods, such as water electrolysis powered by renewable energy sources. researchgate.net This would significantly reduce the carbon footprint of the entire urea production chain. researchgate.net
Carbon Capture and Utilization (CCU): this compound plays a role in carbon capture technologies. verifiedmarketresearch.com Optimizing the cycle involves not only efficient capture but also the effective utilization of the captured CO2. This could include its conversion into valuable products, thereby creating a more circular economy. rsc.org
Improved Fertilizer Efficiency: As a component of urea, this compound contributes to nitrogen-based fertilizers. verifiedmarketresearch.com Research into more efficient fertilizer formulations and application methods can help to reduce nutrient losses to the environment and improve agricultural sustainability. verifiedmarketresearch.com
By focusing on these areas, researchers aim to create more sustainable production and utilization cycles for this compound and the products derived from it, contributing to a more environmentally friendly chemical industry.
Q & A
Q. How can ammonium carbamate be synthesized in a laboratory setting, and what experimental conditions are critical for yield optimization?
this compound is synthesized by reacting anhydrous ammonia (NH₃) with carbon dioxide (CO₂) under controlled pressure and temperature. The reaction is exothermic:
Key considerations include:
- Stoichiometry : Maintain a 2:1 molar ratio of NH₃:CO₂ to minimize byproducts like ammonium carbonate .
- Temperature : Conduct the reaction at 0–5°C to stabilize the product, as higher temperatures promote decomposition into NH₃ and CO₂ .
- Purification : Sublimation at 60°C under vacuum removes residual NH₃, yielding a pure white solid .
Q. What analytical methods are effective for detecting and quantifying this compound in aqueous solutions?
- ¹³C NMR Spectroscopy : Distinguishes carbamate (δ ~160 ppm), bicarbonate (δ ~160–165 ppm), and carbonate (δ ~168 ppm) species based on chemical shifts .
- Infrared (IR) Spectroscopy : Identifies characteristic N–H (~3200 cm⁻¹) and C=O (~1700 cm⁻¹) stretching vibrations .
- Equilibrium Studies : Monitor pH changes to track carbamate hydrolysis to bicarbonate () and carbonate () in water .
Q. How does temperature influence the stability of this compound during storage and handling?
this compound sublimes at 60°C and decomposes above 20°C. For long-term stability:
- Store in airtight containers at ≤4°C .
- Avoid moisture to prevent hydrolysis to ammonium bicarbonate .
Advanced Research Questions
Q. How can contradictions in reported heats of formation for this compound be resolved?
Discrepancies arise from measurement methods:
Q. What strategies enable precise speciation analysis of carbamate, bicarbonate, and carbonate in dynamic aqueous systems?
Q. How can thermodynamic models improve the design of urea synthesis reactors involving this compound?
Phase behavior and reaction kinetics are modeled using:
- Modified UNIQUAC Equations : Incorporate interaction parameters for NH₃-CO₂-H₂O-urea systems to predict carbamate stability under high-pressure conditions .
- Validation : Compare model outputs with experimental vapor-liquid equilibrium data at 150–200°C and 100–200 bar .
Q. What safety protocols are essential for mitigating risks from this compound decomposition in lab-scale experiments?
- Ventilation : Use fume hoods to prevent NH₃ accumulation (TLV: 25 ppm) .
- PPE : Wear nitrile gloves, goggles, and respirators during handling .
- Waste Disposal : Neutralize residues with dilute HCl to convert carbamate into non-volatile salts .
Tables for Key Data
Q. Table 1: Detection Methods for this compound
| Method | Advantages | Limitations |
|---|---|---|
| ¹³C NMR | High specificity for speciation | Requires deuterated solvents |
| IR Spectroscopy | Rapid, non-destructive | Overlaps with bicarbonate signals |
| pH Titration | Low-cost, quantitative | Time-consuming for equilibria |
Q. Table 2: Heat of Formation Discrepancies
| Study | Value (kcal/mol) | Technique |
|---|---|---|
| Clark (1927) | 37.7–42.0 | Calorimetry |
| Brooks (1946) | ~39.5 | Vapor-pressure analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
